molecular formula C9H12N2O3 B7935428 3-Ethoxy-N-methyl-2-nitroaniline

3-Ethoxy-N-methyl-2-nitroaniline

Cat. No.: B7935428
M. Wt: 196.20 g/mol
InChI Key: PQZWHWWSCITJPM-UHFFFAOYSA-N
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Description

3-Ethoxy-N-methyl-2-nitroaniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of an ethoxy group, a methyl group, and a nitro group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-N-methyl-2-nitroaniline typically involves multiple steps. One common method starts with the nitration of aniline to introduce the nitro group. This is followed by the ethoxylation and methylation of the resulting nitroaniline. The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-N-methyl-2-nitroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride, are often used.

    Substitution: Nucleophiles like sodium ethoxide or methyl iodide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields aniline derivatives, while substitution reactions can introduce a variety of functional groups .

Scientific Research Applications

3-Ethoxy-N-methyl-2-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethoxy-N-methyl-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The ethoxy and methyl groups can also influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxy-N-methyl-2-nitroaniline is unique due to the combination of its functional groups. The presence of both ethoxy and methyl groups, along with the nitro group, provides a distinct set of chemical properties that can be exploited in various applications. This combination allows for specific interactions with biological targets and unique reactivity in chemical synthesis .

Properties

IUPAC Name

3-ethoxy-N-methyl-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-3-14-8-6-4-5-7(10-2)9(8)11(12)13/h4-6,10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZWHWWSCITJPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1[N+](=O)[O-])NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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